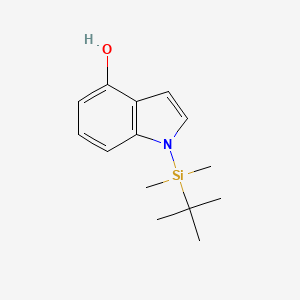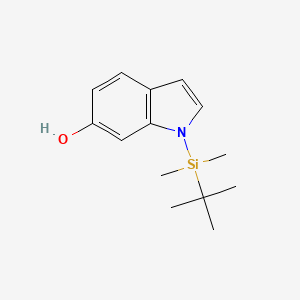
1-(tert-butyldimethylsilyl)-1H-indol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyldimethylsilyl)-1H-indol-6-ol is an organosilicon compound that features a tert-butyldimethylsilyl group attached to the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyldimethylsilyl)-1H-indol-6-ol typically involves the silylation of the hydroxyl group on the indole ring. One common method is the reaction of 1H-indol-6-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of tert-butyldimethylsilyl-protected compounds often involves similar silylation reactions but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butyldimethylsilyl)-1H-indol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.
Substitution: The tert-butyldimethylsilyl group can be substituted under acidic conditions or by nucleophilic attack.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in THF at 25°C for rapid cleavage of the silyl ethers.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyldimethylsilyl)-1H-indol-6-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(tert-butyldimethylsilyl)-1H-indol-6-ol primarily involves the protection of hydroxyl groups through the formation of silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, making the protected hydroxyl group less reactive and more stable under various conditions . This protection is crucial in multi-step organic syntheses where selective deprotection is required at later stages.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to tert-butyldimethylsilyl ethers.
Triisopropylsilyl ethers: More sterically hindered but less commonly used.
tert-Butyldiphenylsilyl ethers: Provide similar steric protection but with different electronic properties.
Uniqueness
1-(tert-Butyldimethylsilyl)-1H-indol-6-ol is unique due to its balance of steric hindrance and stability, making it an ideal protecting group for hydroxyl functionalities in various chemical reactions .
Eigenschaften
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]indol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)15-9-8-11-6-7-12(16)10-13(11)15/h6-10,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEWBNWNDWOIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
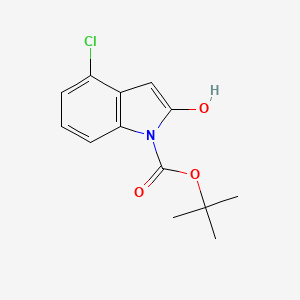
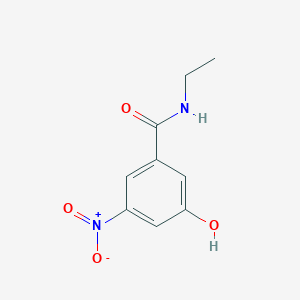
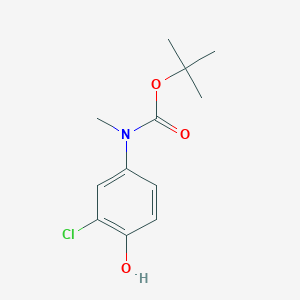
![5-Chloro-2-[(4-methylpiperazin-1-YL)methyl]phenol dihydrochloride](/img/structure/B8034155.png)

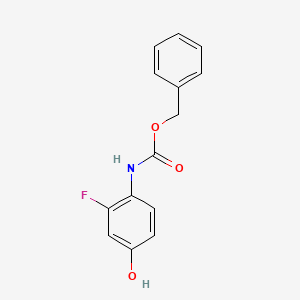
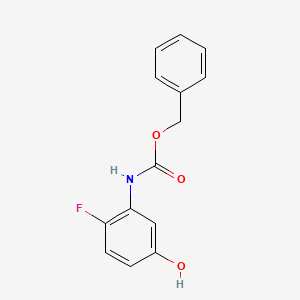
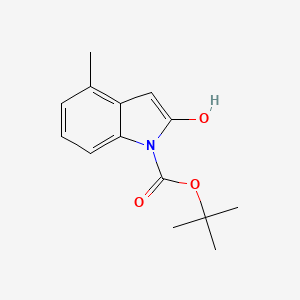

![4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol](/img/structure/B8034183.png)
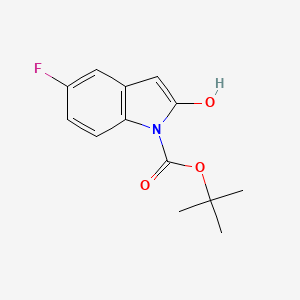
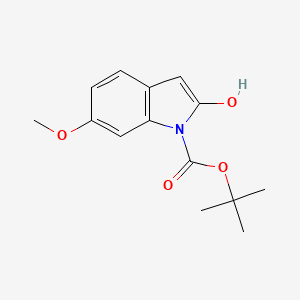
![3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol](/img/structure/B8034213.png)
